Carubicin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Mechanisms of Action

Carubicin's mechanism of action involves DNA intercalation and topoisomerase II inhibition, which disrupts DNA replication and cell division in cancer cells National Cancer Institute, [Carubicin (doxorubicin): )]. Researchers use Carubicin to study these processes and develop new drugs that target similar pathways.

Drug Resistance Models

Cancer cells can develop resistance to Carubicin, making it a valuable tool for studying drug resistance mechanisms. Researchers use Carubicin-resistant cell lines to identify genes and pathways involved in resistance, which can inform the development of strategies to overcome resistance in patients Nature Reviews Cancer, [Mechanisms of anthracycline resistance and strategies to overcome it: ].

Combination Therapies

Carubicin is often used in combination with other chemotherapeutic agents. Scientific research investigates synergistic effects of Carubicin with other drugs to improve treatment efficacy and reduce side effects Cancers, [Synergistic Effects of Doxorubicin (Carubicin) and Cisplatin on Human Lung Cancer Cells: ].

Preclinical Studies

Carubicin is used in preclinical studies to evaluate the efficacy and safety of new anticancer agents. Researchers can compare the effectiveness of new drugs to Carubicin, a well-established chemotherapeutic agent Journal of Experimental & Clinical Cancer Research, [Doxorubicin as a reference standard for testing anticancer drugs: )].

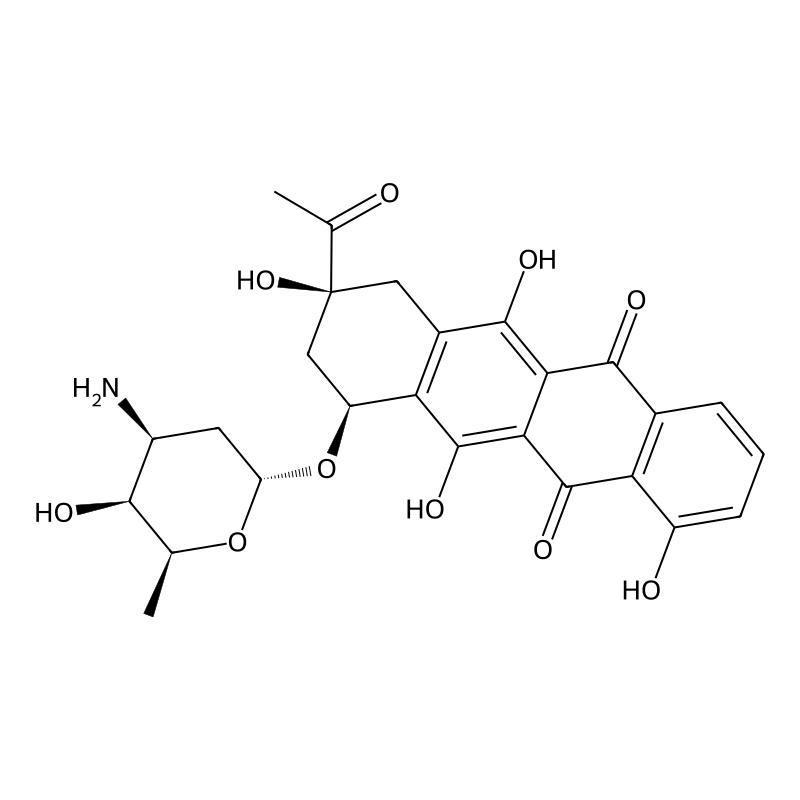

Carubicin is a naturally occurring anthracycline antibiotic derived from the bacterium Actinomadura carminata. It is recognized for its potent antineoplastic activity, making it a significant compound in cancer research and treatment. The molecular formula of carubicin is C26H27NO10, with a molar mass of approximately 513.49 g/mol. Structurally, carubicin features a complex arrangement, including a tetracyclic quinone core characterized by multiple hydroxyl groups and an amino group, which facilitate its interaction with DNA, a crucial aspect of its antitumor properties .

As mentioned earlier, carubicin's primary mechanism of action involves DNA targeting. It intercalates between DNA base pairs, hindering DNA replication and transcription processes []. Additionally, carubicin interacts with topoisomerase II, an enzyme that facilitates DNA unwinding during replication. This interaction can lead to DNA strand breaks, further contributing to cell death in cancer cells [].

- DNA Intercalation: Carubicin intercalates between DNA base pairs, disrupting the normal replication and transcription processes.

- Topoisomerase II Inhibition: It inhibits topoisomerase II, an enzyme essential for DNA unwinding during replication, leading to DNA strand breaks and ultimately inducing cell death in cancer cells .

These interactions contribute to the drug's effectiveness in targeting rapidly dividing cancer cells.

Carubicin exhibits significant biological activity as an antineoplastic agent. Its ability to intercalate into DNA and inhibit topoisomerase II makes it effective against various types of cancer. Research has shown that carubicin can induce apoptosis (programmed cell death) in cancer cells, making it a valuable tool in cancer therapy. Additionally, studies indicate that cancer cells can develop resistance to carubicin, prompting further research into the mechanisms of drug resistance and potential strategies to overcome it .

The biosynthesis of carubicin by Actinomadura carminata is not fully elucidated but is believed to involve a polyketide synthase pathway, which is common for generating complex organic molecules in bacteria. Laboratory synthesis of carubicin typically involves multi-step organic reactions that modify simpler precursors into the final compound. Specific methods may include:

- Chemical modifications of related anthracycline compounds.

- Use of advanced synthetic techniques to achieve the desired structural features while maintaining biological activity .

Carubicin is primarily used in the field of oncology for its antitumor properties. Its applications include:

- Chemotherapy: Carubicin is employed as a chemotherapeutic agent for various cancers.

- Research Tool: It serves as a reference compound in preclinical studies to evaluate the efficacy and safety of new anticancer agents.

- Combination Therapy: Carubicin is often studied in combination with other chemotherapeutic agents to enhance treatment efficacy and reduce side effects .

Research on carubicin has focused on its interactions with other drugs and biological systems. Key findings include:

- Synergistic Effects: Studies have explored the synergistic effects of carubicin with other chemotherapeutics, such as cisplatin, to improve treatment outcomes in lung cancer models.

- Resistance Mechanisms: Investigations into carubicin-resistant cell lines have identified genetic pathways involved in drug resistance, informing strategies to enhance therapeutic efficacy against resistant tumors .

Carubicin shares structural and functional similarities with other anthracycline antibiotics. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Doxorubicin | Anthracycline with similar core | Widely used in clinical settings; well-studied |

| Daunorubicin | Similar mechanism of action | Primarily used for leukemia treatment |

| Epirubicin | Modified form of doxorubicin | Less cardiotoxicity compared to doxorubicin |

| Idarubicin | Related anthracycline | More potent against certain cancers |

| Mitoxantrone | Anthracenedione derivative | Different mechanism; also targets topoisomerase |

Carubicin's unique structure and biological activity make it distinct among these compounds, particularly in its specific interactions with DNA and topoisomerase II .

Carubicin possesses the molecular formula C₂₆H₂₇NO₁₀ with a molecular weight of 513.49 g/mol [1] [2]. The compound is registered under CAS number 50935-04-1 [1] [3]. When formulated as the hydrochloride salt, the molecular formula becomes C₂₆H₂₈ClNO₁₀ with an increased molecular weight of 549.95 g/mol [4] [5].

The molecular composition reveals a carbon content of 60.81%, hydrogen 5.30%, nitrogen 2.73%, and oxygen 31.16% [3]. This elemental distribution is characteristic of anthracycline antibiotics, reflecting the complex polycyclic aromatic structure combined with an aminoglycoside sugar moiety.

| Parameter | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₂₆H₂₇NO₁₀ | C₂₆H₂₈ClNO₁₀ |

| Molecular Weight (g/mol) | 513.49 | 549.95 |

| CAS Registry Number | 50935-04-1 | 52794-97-5 |

Stereochemistry and Conformational Analysis

Carubicin exhibits complex stereochemistry with multiple chiral centers throughout its structure [1] [3]. The complete IUPAC name identifies the compound as (8S-cis)-8-acetyl-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-5,12-naphthacenedione [6] [7]. This nomenclature specifies the 8S configuration and cis relationship of key substituents.

The stereochemical complexity arises from the tetracyclic aglycone portion containing multiple hydroxyl groups and the attached aminosugar daunosamine [1] [8]. Conformational studies of related anthracyclines have demonstrated that stereochemistry plays a crucial role in determining molecular interactions with biological targets [9]. The (8S) configuration at the acetyl-bearing carbon and the α-L-lyxo configuration of the hexopyranosyl sugar are critical determinants of the compound's three-dimensional structure [3] [7].

Research on similar anthracycline structures has shown that stereoisomeric differences can result in dramatically different conformations when bound to DNA, with opposite orientations observed for different stereoisomers [9]. This stereochemical dependence influences both the binding affinity and biological activity of the compounds.

Anthracycline Structural Framework

Carubicin belongs to the anthracycline class of compounds, characterized by a tetracenequinone chromophore framework [1] [8]. The compound is specifically classified as a member of tetracenequinones and represents a tertiary alpha-hydroxy ketone structure [1]. The anthracycline framework consists of four linearly fused aromatic rings (rings A, B, C, and D) with quinone functionalities in the central rings [8] [10].

The tetracenequinone core structure provides the characteristic planar aromatic system that enables DNA intercalation [1] [5]. This structural feature is shared among all anthracycline antibiotics and is essential for their mechanism of action through topoisomerase II inhibition [1] [5]. The quinone moieties in rings B and C contribute to the compound's electron-accepting properties and redox activity.

The structural framework includes multiple hydroxyl groups positioned at carbons 1, 6, 8, and 11, which participate in hydrogen bonding interactions and influence the compound's physicochemical properties [3] [7]. The acetyl group at position 8 and the attached aminosugar further modify the electronic distribution and steric environment of the tetracyclic core.

Physicochemical Properties

Solubility Characteristics

Carubicin exhibits limited aqueous solubility, characteristic of anthracycline compounds with extensive aromatic ring systems [11]. The compound demonstrates solubility in dimethyl sulfoxide (DMSO) at 62.5 mg/mL (equivalent to 113.65 mM), requiring ultrasonic treatment to achieve complete dissolution [11]. This solubility profile reflects the amphiphilic nature of the molecule, containing both hydrophobic aromatic regions and hydrophilic hydroxyl and amino groups.

The polar surface area (PSA) of carubicin is calculated as 196.84 Ų, indicating significant polar character that contributes to hydrogen bonding potential but may limit membrane permeability [12]. The presence of multiple hydroxyl groups and the aminosugar moiety enhances water interaction through hydrogen bonding, while the extended aromatic system favors organic solvent solubility.

pKa Values and Ionization States

The ionization behavior of carubicin is governed by the presence of ionizable functional groups, primarily the amino group in the daunosamine sugar moiety and the phenolic hydroxyl groups [13] [14]. Based on structural analogy with related anthracyclines and general principles of amine ionization, the primary amino group is expected to exhibit a pKa value in the range of 8-9 [13] [14].

At physiological pH (approximately 7.4), the amino group will exist predominantly in its protonated, positively charged form, contributing to the compound's overall ionic character [13] [14]. This ionization state influences the compound's interaction with negatively charged DNA phosphate groups and affects its cellular uptake and distribution properties.

The multiple phenolic hydroxyl groups may exhibit higher pKa values (typically above 9-10), remaining largely protonated under physiological conditions [13]. The ionization equilibrium of these groups becomes relevant under more basic conditions and influences the compound's stability and reactivity profile.

Spectroscopic Properties

Carubicin exhibits characteristic spectroscopic properties consistent with anthracycline chromophores [15] [16]. The extended conjugated system of the tetracenequinone framework produces strong ultraviolet-visible absorption, typically exhibiting absorption maxima in the 400-500 nm region characteristic of anthracyclines [15] [17].

Mass spectrometric analysis of carubicin reveals characteristic fragmentation patterns common to anthracyclines [16]. Under positive ion detection, intense [MH]⁺ ions are observed, along with fragment ions resulting from glycosidic bond cleavage, water loss, and side chain elimination from the aglycone [16]. The molecular ion peak appears at m/z 514 for the protonated molecular ion.

Nuclear magnetic resonance spectroscopy provides detailed structural information [18] [19]. The ¹H NMR spectrum exhibits characteristic signals for aromatic protons in the downfield region (7-8 ppm), sugar protons in the 3-5 ppm range, and aliphatic protons at higher field [18]. ¹³C NMR spectroscopy reveals the carbonyl carbons at approximately 180-200 ppm, aromatic carbons at 110-160 ppm, and aliphatic carbons at 15-80 ppm [19] [20].

Infrared spectroscopy shows characteristic absorption bands for hydroxyl groups (broad absorption around 3200-3600 cm⁻¹), carbonyl stretches (1650-1700 cm⁻¹), and aromatic C=C stretches (1450-1600 cm⁻¹) [15] [21].

Stability Parameters

The stability of carubicin is influenced by environmental factors including temperature, pH, light exposure, and oxygen availability [22] [23]. Under standard storage conditions (powder form at -20°C), carubicin demonstrates stability for up to 3 years when protected from moisture [4] [11]. At refrigerated temperatures (2-8°C), the compound maintains acceptable stability for extended periods when properly stored.

Temperature significantly affects degradation kinetics, with higher temperatures accelerating decomposition processes [22] [23]. The compound exhibits a density of 1.63 g/cm³ and theoretical boiling point of 750.6°C at 760 mmHg, though thermal decomposition occurs well before reaching this temperature [7] [12]. The flash point is reported as 407.7°C [7] [12].

pH stability studies on related anthracyclines indicate that carubicin is most stable under slightly acidic to neutral conditions [23]. Basic conditions promote degradation through various mechanisms including hydrolysis and oxidative processes [23] [24]. The compound's stability is enhanced when formulated in appropriate vehicles or when stored under inert atmospheric conditions to minimize oxidative degradation.

Light sensitivity is a characteristic property of anthracyclines due to their chromophoric tetracenequinone system [22]. Protection from light exposure is essential during storage and handling to prevent photodegradation reactions that can lead to loss of potency and formation of potentially toxic degradation products.

| Stability Parameter | Condition | Duration |

|---|---|---|

| Powder storage | -20°C, dry | 3 years |

| Solution storage | 2-8°C, protected from light | 48-60 hours |

| Room temperature | 22°C | 8.5 hours |

Biosynthetic Pathways in Actinomadura carminata

Carubicin biosynthesis in Actinomadura carminata follows the characteristic anthracycline biosynthetic pathway utilizing type II polyketide synthase systems [1] [2]. The biosynthetic pathway begins with the formation of a polyketide backbone through the iterative condensation of acetyl-coenzyme A as the starter unit with malonyl-coenzyme A as extender units [3] [4]. The type II polyketide synthase machinery consists of minimal components including ketosynthase (KS), chain length factor (CLF), and acyl carrier protein (ACP) working in concert to produce the nascent polyketide chain [1] [2].

The biosynthetic process in Actinomadura carminata shares fundamental similarities with other anthracycline-producing organisms, particularly Streptomyces species [5] [1]. The polyketide chain elongation is followed by a series of cyclization and aromatization reactions that establish the characteristic tetracyclic anthracycline core structure [1] [2]. The key intermediate aklanonic acid serves as a precursor for further modifications leading to the formation of carubicin [1] [2].

Post-polyketide modifications involve multiple enzymatic steps including ketoreduction, cyclization, and hydroxylation reactions [1] [2]. The carubicin aglycone is subsequently glycosylated with the aminosugar daunosamine to form the final glycosidic antibiotic [6] [7]. This glycosylation step is essential for biological activity and occurs before the final methylation step that would convert carubicin to daunorubicin [6] [7].

Enzymatic Processes in Anthracycline Formation

The enzymatic machinery involved in carubicin biosynthesis encompasses multiple classes of enzymes operating in a coordinated manner. The type II polyketide synthase system forms the foundation of the biosynthetic pathway, with the ketosynthase-chain length factor heterodimer regulating both the condensation reactions and the final polyketide chain length [1] [2]. The acyl carrier protein serves as the mobile scaffold carrying the growing polyketide chain between different enzymatic domains [1] [2].

Ketoreductase enzymes play critical roles in determining the stereochemistry and hydroxylation patterns of the polyketide intermediate [1] [2]. These enzymes selectively reduce specific keto groups along the polyketide chain, influencing the subsequent cyclization patterns and final three-dimensional structure of the anthracycline core [1] [2].

Aromatase and cyclase enzymes catalyze the formation of the characteristic aromatic rings through intramolecular aldol condensation reactions [8]. These enzymes utilize acid-base chemistry to promote ring closure and establish the rigid tetracyclic framework essential for anthracycline biological activity [8]. The cyclization process occurs in a stepwise manner, with specific enzymes responsible for individual ring formations [8].

The carminomycin 4-O-methyltransferase enzyme represents a crucial branch point in anthracycline biosynthesis [9] [10] [11]. This enzyme catalyzes the methylation of carubicin to form daunorubicin using S-adenosyl-L-methionine as the methyl donor [9] [10] [11]. The enzyme exhibits strict substrate specificity, acting only on glycosylated substrates and not on the corresponding aglycones [9] [10] [11]. Kinetic analysis reveals that the enzyme has higher affinity for carminomycin compared to 13-dihydrocarminomycin [9] [10] [11].

Fermentation and Isolation Methodologies

The production of carubicin through fermentation requires careful optimization of multiple parameters to achieve maximum yields. Actinomadura carminata can grow and produce carubicin within a temperature range of 10-60°C, with optimal production occurring at 28°C [12] [13]. The fermentation process typically employs complex media containing glucose as the primary carbon source and soybean meal or cornsteep liquor as nitrogen sources [12] [14].

| Parameter | Optimal Range | Impact on Production |

|---|---|---|

| Temperature | 28°C | Standard cultivation temperature |

| pH | 6.8-7.0 | Slight alkaline conditions preferred |

| Aeration | 0.98-2.64 mg O₂/L·min | Moderate aeration most effective |

| Agitation | 180-300 rpm | Scale-dependent optimization |

| Fermentation Time | 3-4 days | Peak production period |

Aeration conditions significantly impact carubicin biosynthesis, with the organism capable of growth and antibiotic production within aeration ranges of 0.98 to 18.56 mg O₂/L·min [12]. However, optimal production occurs under moderate aeration conditions (0.98-2.64 mg O₂/L·min), as intensive aeration (18.56 mg O₂/L·min) can suppress antibiotic production by approximately 25% [12].

The fermentation process typically involves a two-stage approach with seed culture preparation followed by production fermentation [12] [14]. The seed stage utilizes vegetative inoculum cultured for 48 hours at 28°C with appropriate agitation [12]. The production fermentation employs 5-10% inoculum and continues for 3-4 days under controlled conditions [12] [14].

Isolation of carubicin from fermentation broths involves multiple chromatographic steps. The culture filtrate is typically extracted with organic solvents such as n-butanol at acidic pH conditions [15]. Further purification employs column chromatography using various stationary phases and solvent systems to achieve the required purity levels [15]. High-performance liquid chromatography (HPLC) serves as the final purification step, utilizing reversed-phase columns with appropriate mobile phase compositions for optimal separation [16].

Structural Derivatives and Related Anthracyclines

13-Deoxycarminomycin

13-Deoxycarminomycin represents a significant structural derivative of carubicin, characterized by the absence of the hydroxyl group at the C-13 position [17] [18]. This compound is produced by Streptomyces peucetius var. carminatus, a biochemical mutant of Streptomyces peucetius var. caesius [17] [18]. The molecular weight of 13-deoxycarminomycin is 499.5 g/mol, reflecting the loss of the hydroxyl group compared to the parent compound [17].

The biosynthesis of 13-deoxycarminomycin involves the same polyketide synthase machinery as other anthracyclines, but with modifications in the late-stage oxidation steps [17] [18]. The absence of the C-13 hydroxyl group significantly affects the biological activity profile, with 13-deoxycarminomycin showing activity against P-388 murine leukemia [17] [18].

| Compound | Molecular Weight | Key Structural Feature | Producing Organism |

|---|---|---|---|

| Carubicin | 513.5 g/mol | Lacks 4-O-methyl group | Actinomadura carminata |

| 13-Deoxycarminomycin | 499.5 g/mol | Lacks C-13 hydroxyl | Streptomyces peucetius var. carminatus |

| Daunorubicin | 527.5 g/mol | Has 4-O-methyl group | Streptomyces peucetius |

The structural modification in 13-deoxycarminomycin affects its interaction with DNA and topoisomerase II, potentially altering its therapeutic profile compared to other anthracyclines [17] [18]. This derivative demonstrates the importance of specific hydroxylation patterns in determining anthracycline biological activity.

Relationship to Daunorubicin

The relationship between carubicin and daunorubicin represents a crucial biosynthetic branch point in anthracycline production [19] [9] [6]. Carubicin serves as the immediate precursor to daunorubicin through the action of carminomycin 4-O-methyltransferase, which catalyzes the methylation of the 4-hydroxyl group [19] [9] [6]. This single enzymatic step converts carubicin (4-O-demethyldaunorubicin) to daunorubicin, representing the terminal step in daunorubicin biosynthesis [19] [9] [6].

The enzymatic conversion requires S-adenosyl-L-methionine as the methyl donor and exhibits strict substrate specificity [9] [10] [11]. The methyltransferase enzyme functions as a homotetramer with a molecular weight of approximately 166,000 Da, composed of subunits of 41,000 Da each [9] [10] [11]. The enzyme demonstrates higher affinity for carminomycin compared to 13-dihydrocarminomycin, indicating substrate preference in the biosynthetic pathway [9] [10] [11].

The structural relationship between carubicin and daunorubicin has significant implications for therapeutic applications [20] [21]. While both compounds exhibit anthracycline activity through DNA intercalation and topoisomerase II inhibition, the absence of the 4-O-methyl group in carubicin affects its pharmacological properties [20] [21]. Studies indicate that carubicin may exhibit different cardiotoxicity profiles compared to daunorubicin, potentially offering therapeutic advantages in certain clinical applications [20] [21].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

Pharmacology

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

2: Tevyashova AN, Shtil AA, Olsufyeva EN, Simonova VS, Samusenko AV, Preobrazhenskaya MN. Carminomycin, 14-hydroxycarminomycin and its novel carbohydrate derivatives potently kill human tumor cells and their multidrug resistant variants. J Antibiot (Tokyo). 2004 Feb;57(2):143-50. PubMed PMID: 15112963.

3: Toshchevikova AIu, Pisarev OA. [Optimization of conditions of preparative chromatography of carminomycin on a carboxylic cation exchanger]. Prikl Biokhim Mikrobiol. 2002 Mar-Apr;38(2):128-31. Russian. PubMed PMID: 11962206.

4: Andersson BS, Eksborg S, Vidal RF, Sundberg M, Carlberg M. Anthraquinone-induced cell injury: acute toxicity of carminomycin, epirubicin, idarubicin and mitoxantrone in isolated cardiomyocytes. Toxicology. 1999 Jul 1;135(1):11-20. PubMed PMID: 10454220.

5: Leont'eva OV, Trenin AS, Bukhman VM, Dudnik IuV. [The cytotoxicity of mevalonate, lovastatin and carminomycin with respect to MOLT-4 human malignant T-lymphoblasts in vitro]. Antibiot Khimioter. 1999;44(2):13-8. Russian. PubMed PMID: 10202552.

6: Csorvási A, Kövér KE, Menyhárt MM, Sztaricskai F, Dobrynin YV, Nikolaeva TG. Synthesis of phosphoramide mustard analogues of daunomycin and carminomycin. Arch Pharm (Weinheim). 1998 Sep;331(9):265-8. PubMed PMID: 9793480.

7: Scotti C, Hutchinson CR. Immobilization and properties of carminomycin 4-O-methyltranferase, the enzyme which catalyzes the final step in the biosynthesis of daunorubicin in Streptomyces peucetius. Biotechnol Bioeng. 1995 Oct 20;48(2):133-40. PubMed PMID: 18623469.

8: Madduri K, Torti F, Colombo AL, Hutchinson CR. Cloning and sequencing of a gene encoding carminomycin 4-O-methyltransferase from Streptomyces peucetius and its expression in Escherichia coli. J Bacteriol. 1993 Jun;175(12):3900-4. PubMed PMID: 8509343; PubMed Central PMCID: PMC204808.